Home > Products > Screening Compounds P145995 > 4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine
4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine -

4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine

Catalog Number: EVT-5626816
CAS Number:
Molecular Formula: C16H18FN5O
Molecular Weight: 315.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]butan-1-one

Compound Description: 1-(4-Fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]butan-1-one (compound 5 in []) is a key intermediate in the synthesis of (R)-(+)-α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol, an antipsychotic agent.

Relevance: This compound shares a 5-fluoro-2-pyrimidinyl moiety with 4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine. The piperazine ring in this compound is analogous to the morpholine ring in 4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine, both acting as cyclic amine substituents on the pyrimidine ring. []

(R)-(+)-α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol

Compound Description: (R)-(+)-α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol (compound 6 in [, ]) is an effective antipsychotic agent under development at Bristol-Myers Squibb. [] It shows good activity and duration of action in inhibiting both conditioned avoidance responding and apomorphine-induced stereotypy in rats. []

Relevance: This compound shares a 5-fluoro-2-pyrimidinyl moiety and a piperazine ring with 4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine. The presence of a fluorophenyl group and a butanol chain further emphasizes the structural similarities between the two compounds. [, ]

7-(3-Amino-2-methyl-1-azetidinyl)-1,4-dihydro-6-fluoro-4-oxoquinoline-3-carboxylic acids

Compound Description: This series of compounds explored the impact of chirality on potency and in vivo efficacy of antibacterial agents. [] The 3S configuration in the pyridobenzoxazine series and the (2S,3R) configuration of the 3-amino-2-methyl-1-azetidinyl moiety for all new compounds conferred the best antibacterial activity. []

Relevance: These compounds showcase the importance of a 3-amino-azetidinyl group for antibacterial activity, a feature also present in 4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine. Although the core structure is a quinoline instead of a pyrimidine, the presence and substitution of the azetidine ring establish a relevant structural relationship. []

2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine

Compound Description: This compound, (3b in []) served as a base for developing a series of high-affinity ligands for nicotinic acetylcholine receptors (nAChRs). The goal was to achieve higher lipophilicity for better blood-brain barrier penetration than the existing radiotracer 2-[(18)F]fluoro-A-85380. []

Relevance: The key shared feature with 4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine is the 4-pyridinyl group, highlighting the importance of this moiety in targeting nAChRs. Although this compound utilizes a pyridine core and a pyrrolidine ring, the overall structural similarities are significant. []

4-Morpholino-5-(4-pyridinyl)pyridine derivatives

Compound Description: This series of compounds, specifically the 3-cyano derivative (AWD 122-14) [], demonstrated positive inotropic activity comparable to milrinone. This activity was attributed to the partial inhibition of phosphodiesterase III (PDE III). []

Relevance: These compounds share the 4-pyridinyl and morpholine moieties with 4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine, emphasizing the significance of these structural features in influencing biological activity. The core structure in these compounds is a pyridine ring, but the shared substituents highlight the relevant structural relationship. []

2-[[4-Fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (JNJ-1930942)

Compound Description: JNJ-1930942 is a highly selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). [] It enhances choline-evoked calcium influx, improves sensory gating, and facilitates long-term potentiation in animal models. []

Relevance: The shared feature with 4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine is the 4-pyridinyl group, suggesting its relevance in targeting nAChRs. Although JNJ-1930942 utilizes a thiazole core, the presence of the 4-pyridinyl group establishes a relevant structural connection. []

3-(4-Chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

Compound Description: LY2784544 is a kinase inhibitor that was identified as a novel GPR39 agonist through a β-arrestin recruitment screening approach. [] Its activity at GPR39 was found to be modulated by zinc, indicating a potential allosteric mechanism. []

Relevance: The key shared feature with 4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine is the morpholine ring, highlighting its potential role in influencing biological activity. Although LY2784544 has a complex imidazopyridazine core structure, the presence of the morpholine ring suggests a relevant structural link. []

1H-Benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

Compound Description: GSK2636771, like LY2784544, is a kinase inhibitor that was identified as a novel GPR39 agonist through screening. [] Its activity at GPR39 was also found to be modulated by zinc. []

Relevance: Similar to LY2784544, the key shared feature with 4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine is the morpholine ring. Although GSK2636771 has a benzimidazole core structure, the presence of the morpholine ring suggests a relevant structural link. []

Compound Description: Compound 17 is a potent, long-acting human neurokinin-1 (hNK-1) receptor antagonist. [] It demonstrates good oral bioavailability and a long duration of action in preclinical models. []

Relevance: The shared structural feature with 4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine is the morpholine ring, emphasizing its potential role in influencing biological activity. Although Compound 17 utilizes a triazole group and lacks the pyrimidine core, the presence of the morpholine ring and fluorophenyl group establishes a relevant structural connection. []

Compound Description: Compound 11 is a water-soluble prodrug of Compound 17, designed for intravenous administration. [] It is converted to Compound 17 in vivo, exhibiting equivalent efficacy in preclinical models. []

Relevance: This compound also shares the morpholine ring and fluorophenyl group with 4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine. While Compound 11 is a phosphorylated derivative of Compound 17, it still maintains the core structural features that relate it to 4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine. []

Properties

Product Name

4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine

IUPAC Name

4-[5-fluoro-2-(3-pyridin-4-ylazetidin-1-yl)pyrimidin-4-yl]morpholine

Molecular Formula

C16H18FN5O

Molecular Weight

315.35 g/mol

InChI

InChI=1S/C16H18FN5O/c17-14-9-19-16(20-15(14)21-5-7-23-8-6-21)22-10-13(11-22)12-1-3-18-4-2-12/h1-4,9,13H,5-8,10-11H2

InChI Key

CIVSSKIIWQABSQ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC=C2F)N3CC(C3)C4=CC=NC=C4

Canonical SMILES

C1COCCN1C2=NC(=NC=C2F)N3CC(C3)C4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.